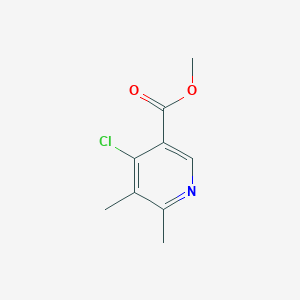
Methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, also known as MADT, is a thiazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Scientific Research Applications
Anti-Inflammatory Properties: Thiophenes have demonstrated anti-inflammatory activity. Researchers explore their potential as anti-inflammatory agents, which could lead to novel drugs for managing inflammatory conditions.
Anti-Cancer Activity: Certain thiophene derivatives exhibit anti-cancer properties. They may interfere with cancer cell growth, proliferation, or metastasis. Investigating the specific anti-cancer mechanisms of this compound could yield valuable insights.
Anti-Fungal Agents: Thiophenes have antifungal activity. Researchers study their effectiveness against fungal infections, aiming to develop new antifungal drugs.
Kinase Inhibitors: Kinases play a crucial role in cell signaling pathways. Some thiophenes act as kinase inhibitors, potentially influencing disease pathways. Investigating their selectivity and efficacy is essential.
Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may modulate neurotransmitter systems, making them relevant for anxiety and psychiatric disorders. Researchers explore their potential as anxiolytics and antipsychotics.
Estrogen Receptor Modulation: Thiophenes can interact with estrogen receptors. Understanding their binding affinity and selectivity could lead to novel hormone-related therapies.
Anti-Arrhythmic Properties: Thiophenes may affect cardiac ion channels, making them interesting candidates for anti-arrhythmic drugs.
Conclusion
“Methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate” holds promise in both medicinal chemistry and material science. Further research is needed to unlock its full potential and explore additional applications . If you have any more specific questions or need further details, feel free to ask!
properties
IUPAC Name |
methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-5-4-6-9(8(7)2)15-11(14)10(12(16)17-3)19-13(15)18/h4-6H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUABIJQXRDEYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(SC2=S)C(=O)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2433862.png)


![2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2433867.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2433873.png)
![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2433874.png)
![2-chloro-N-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridine-3-carboxamide](/img/structure/B2433875.png)

![3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2433878.png)
![7-[2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2433879.png)

![methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2433882.png)